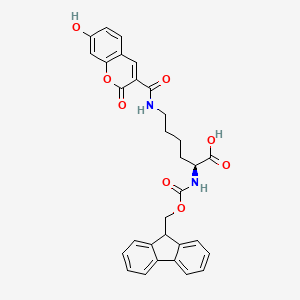

![molecular formula C10H17NO5 B2896991 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid CAS No. 1369237-37-5](/img/structure/B2896991.png)

1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

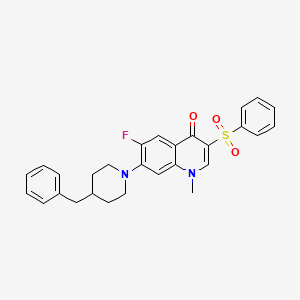

The compound “1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine, which is a cyclic amine . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray diffraction and density functional theory (DFT) calculation . The molecular weight is 229.27 g/mol .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis

The compound has a molecular weight of 259.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid and its derivatives play a crucial role in the synthesis of various biologically active molecules. For instance, compounds bearing the tert-butoxycarbonyl (Boc) group have been employed in the synthesis of pyridonecarboxylic acids, which exhibit potent antibacterial activity (Egawa et al., 1984). These studies demonstrate the importance of such intermediates in developing new antibiotics and understanding structure-activity relationships.

Mechanistic Studies and Synthetic Methodologies

The tert-butoxycarbonyl group's migration mechanisms have been the subject of intense study, revealing intriguing insights into intramolecular processes. A study by Xue and Silverman (2010) reported a fast N→O Boc migration, showcasing a novel nine-membered cyclic transition state mechanism (Xue & Silverman, 2010). Such findings are vital for understanding the behavior of Boc-protected intermediates in synthetic pathways.

Chiral Building Blocks and Enantioselective Synthesis

The utility of this compound derivatives in creating chiral building blocks for enantioselective synthesis has been demonstrated. For example, research on the synthesis and applications of new chiral auxiliaries highlights the use of tert-butyl derivatives in preparing enantiomerically pure compounds, which are crucial for pharmaceutical applications (Studer, Hintermann, & Seebach, 1995).

Green Chemistry and Sustainable Solutions

In the context of green chemistry, the synthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources has been explored, with tert-butyl derivatives being considered as potential intermediates. This approach underlines the role of such compounds in developing biotechnological processes for producing valuable chemicals from renewable resources, contributing to sustainable and environmentally friendly chemical synthesis (Rohwerder & Müller, 2010).

Mécanisme D'action

Target of Action

It’s worth noting that the compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mode of action involves the protection of amines during synthesis, preventing them from reacting with other reagents and allowing for selective reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of complex organic molecules. The BOC group protects amines, allowing for selective reactions in multi-step synthesis . This can affect various biochemical pathways depending on the specific synthesis process.

Result of Action

The result of the compound’s action is the successful protection of amines during synthesis, allowing for selective reactions and the creation of complex organic molecules . This can be crucial in the synthesis of pharmaceuticals and other organic compounds.

Action Environment

The action of 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . Furthermore, the removal of the BOC group can be accomplished with strong acids . Therefore, both the pH and the solvent used can significantly impact the compound’s action, efficacy, and stability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that it can act as a protecting group for some functional groups, such as ketones and amines . It can also serve as an intermediate in organic synthesis for the preparation of other organic compounds .

Molecular Mechanism

It is known that it can act as a protecting group in organic synthesis . This involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under refrigerated conditions .

Propriétés

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(8(13)14)7(12)5-11/h6-7,12H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPHKRGPEONGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2896915.png)

![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)

![4-Cyclobutoxypyrazolo[1,5-a]pyrazine](/img/structure/B2896924.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2896927.png)

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)